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Compound of Interest

Compound Name:
8,8-Dipropyl-2-

oxaspiro[4.5]decane-1,3-dione

CAS No.: 123018-64-4

Cat. No.: B055261 Get Quote

Executive Summary
Azaspirane immunomodulators, exemplified by SK&F 105685 (Fanetizole mesylate analog)

and Atiprimod, represent a class of small molecules with potent suppressor T-cell inducing and

macrophage-targeting activities. Unlike cytotoxic immunosuppressants, these compounds

modulate immune function by altering the trafficking and activation of inflammatory cells.

The pharmacological efficacy of this class hinges on the lipophilic 8,8-dipropyl-2-

azaspiro[4.5]decane core. The steric bulk of the gem-dipropyl group and the rigidity of the

spiro-junction are critical for receptor binding and metabolic stability. This guide outlines the

high-integrity chemical precursors and synthetic pathways required to construct this scaffold

with pharmaceutical grade purity.

Part 1: Retrosynthetic Analysis & Core Architecture
To achieve the target molecule SK&F 105685 (N,N-dimethyl-8,8-dipropyl-2-

azaspiro[4.5]decane-2-propanamine), the structure is deconstructed into three critical modules:

The Side Chain: A dimethylaminopropyl tail responsible for solubility and amine-mediated

interactions.
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The Spiro-Junction: A quaternary carbon linking a five-membered pyrrolidine ring to a six-

membered cyclohexane ring.

The Lipophilic Anchor: A cyclohexane ring substituted with geminal dipropyl groups.
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Figure 1: Retrosynthetic disassembly of the azaspirane scaffold, highlighting the convergence

of the gem-dipropyl ketone and the spiro-forming reagents.
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The synthesis requires high-purity precursors to prevent the formation of inseparable

regioisomers.

Table 1: Primary Chemical Precursors
Precursor Name CAS RN Role

Critical
Specification

4-Heptanone 123-19-3 Ring Scaffold Start
>98% Purity; Water

<0.1%

Methyl Vinyl Ketone 78-94-4
Ring Closure

(Annulation)

Stabilized

(hydroquinone);

Freshly distilled

Triethyl

phosphonoacetate
867-13-0

Exocyclic Olefin

Former

>97%; Free of triethyl

phosphite

Nitromethane 75-52-5 Spiro-Nitrogen Source
HPLC Grade; Free of

nitroethane

3-

Dimethylaminopropyl

chloride

109-54-6 Side Chain
Hydrochloride salt

preferred for stability

Part 3: Synthetic Protocols (Causality &
Methodology)
Phase 1: Synthesis of the Gem-Dipropyl Core
The 4,4-dipropylcyclohexanone intermediate is not commercially standard and must be

synthesized via Robinson Annulation. This method is chosen over alkylation of phenols to

ensure precise geminal substitution without over-alkylation byproducts.

Step 1.1: Robinson Annulation

Reagents: 4-Heptanone (1.0 eq), Methyl Vinyl Ketone (1.2 eq), KOH (cat.), Ethanol.

Mechanism: Base-catalyzed Michael addition of the 4-heptanone enolate to MVK, followed

by intramolecular Aldol condensation.
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Protocol:

Dissolve 4-heptanone in ethanol at 0°C. Add catalytic KOH.

Add Methyl Vinyl Ketone dropwise (slow addition is critical to prevent MVK

polymerization).

Reflux for 4 hours to drive the dehydration step, forming 4,4-dipropylcyclohex-2-enone.

Validation: TLC (Hexane/EtOAc 8:1) should show a UV-active spot (enone).

Step 1.2: Hydrogenation

Reagents: 4,4-dipropylcyclohex-2-enone, H₂ (1 atm), 10% Pd/C.

Causality: The double bond must be removed to create the saturated cyclohexane ring

required for the spiro-formation.

Protocol:

Stir the enone in EtOAc with Pd/C under H₂ balloon.

Filter through Celite.

Result:4,4-dipropylcyclohexanone.

Phase 2: Construction of the Spiro-Pyrrolidine Ring
This phase utilizes a Michael-Induced Ring Closure strategy. This is superior to the Bucherer-

Bergs reaction for this specific target because it directly yields the 5-membered lactam

(pyrrolidone) rather than a hydantoin.

Step 2.1: Horner-Wadsworth-Emmons (HWE) Reaction

Reagents: Triethyl phosphonoacetate, NaH, 4,4-dipropylcyclohexanone.

Protocol:

Generate the phosphonate carbanion with NaH in dry THF (0°C).
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Add the ketone. The steric bulk of the dipropyl groups requires reflux (6-12h).

Product:Ethyl (4,4-dipropylcyclohexylidene)acetate.

Validation: disappearance of ketone carbonyl stretch in IR (~1715 cm⁻¹).

Step 2.2: Nitromethane Michael Addition

Reagents: Nitromethane, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TBAF.

Mechanism: The nitronate anion attacks the β-carbon of the unsaturated ester.

Protocol:

Reflux the unsaturated ester in excess nitromethane with DBU (0.5 eq).

Product:Ethyl (1-nitromethyl-4,4-dipropylcyclohexyl)acetate.

Note: This step establishes the quaternary spiro-carbon.

Step 2.3: Reductive Cyclization (The "Self-Validating" Step)

Reagents: H₂ (50 psi), Raney Nickel, Ethanol.

Mechanism: Reduction of the nitro group to a primary amine (-NH₂), which immediately

attacks the pendant ester to form the lactam (intramolecular amidation).

Protocol:

Hydrogenate the nitro-ester at 50°C.

The reaction is self-indicating; the formation of the amine leads spontaneously to

cyclization.

Intermediate:8,8-dipropyl-2-azaspiro[4.5]decan-3-one (The Spiro-Lactam).

Step 2.4: Lactam Reduction

Reagents: LiAlH₄ (Lithium Aluminum Hydride), THF.
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Protocol:

Add the lactam to a suspension of LiAlH₄ in dry THF. Reflux 12h.

Quench (Fieser method: Water, 15% NaOH, Water).

Core Product:8,8-dipropyl-2-azaspiro[4.5]decane.

Phase 3: API Formation (N-Alkylation)
Reagents: Core Amine, 3-dimethylaminopropyl chloride hydrochloride, K₂CO₃, DMF.

Protocol:

Stir the core amine with the alkyl chloride and excess K₂CO₃ in DMF at 80°C.

Purify via acid-base extraction or column chromatography.

Final API:SK&F 105685.

Part 4: Structure-Activity Relationship (SAR)
Implications
The choice of precursors directly dictates the immunomodulatory profile:

Gem-Dipropyl Groups: Essential for lipophilicity. Replacing these with methyl groups (using

acetone as a precursor) drastically reduces potency, likely due to poor membrane

penetration or reduced hydrophobic pocket binding.

Spiro-Ring Size: The 2-azaspiro[4.5]decane (pyrrolidine) system is more active than the

[5.5]decane (piperidine) analog. This confirms the necessity of the Nitromethane route

(which yields a 5-ring) over the Guareschi-Thorpe route (which yields a 6-ring).
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Figure 2: Impact of precursor selection on the final pharmacological activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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